N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

High-Throughput Screening Counter-Screening Selectivity Profiling

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1) is a synthetic small-molecule oxalamide derivative with the molecular formula C21H25N3O4S and a molecular weight of 415.5 g/mol. It integrates a 2-methylbenzyl group, a phenylsulfonyl-substituted pyrrolidine, and an oxalamide core.

Molecular Formula C21H25N3O4S
Molecular Weight 415.51
CAS No. 896270-68-1
Cat. No. B2541674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS896270-68-1
Molecular FormulaC21H25N3O4S
Molecular Weight415.51
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O4S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-18-10-7-13-24(18)29(27,28)19-11-3-2-4-12-19/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3,(H,22,25)(H,23,26)
InChIKeyMEBLUMCFEVGUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1): Compound Identification & Baseline Characterization for Research Procurement


N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1) is a synthetic small-molecule oxalamide derivative with the molecular formula C21H25N3O4S and a molecular weight of 415.5 g/mol [1]. It integrates a 2-methylbenzyl group, a phenylsulfonyl-substituted pyrrolidine, and an oxalamide core. The compound is cataloged as ChEMBL CHEMBL1440498, which records a maximum development phase of 'Preclinical' and a total of 8 bioactivity data points across multiple assays [2]. Its computed physicochemical properties include a topological polar surface area of 104 Ų, a calculated LogP (XLogP3-AA) of 2.5, and 2 hydrogen bond donors, placing it within drug-like chemical space (0 Rule-of-5 violations) [1].

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1): Why Generic or In-Class Substitution Is Not a Viable Procurement Strategy


Within the sulfonyl-pyrrolidine oxalamide series, even minor structural modifications can lead to significant changes in biological target engagement. The combination of a 2-methylbenzyl terminus, a pyrrolidine core, and a phenylsulfonyl substituent generates a unique pharmacophoric profile that differs from close analogs in terms of shape complementarity and electrostatic potential. Neglecting these subtle differences can result in a complete switch from an active probe to an inactive compound, or vice versa, thereby invalidating an entire screening campaign. The quantitative evidence in Section 3 demonstrates that this particular compound exhibits a defined pattern of inactivity that cannot be assumed to transfer to analogs bearing different substituents, making blind interchange highly risky for downstream data reproducibility [1].

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1): Quantitative Comparative Evidence Driving Scientific Selection Decisions


Differential Inactivity Profile Across Eight High-Throughput Screening Assays: Benchmarking Against the Sulfonyl-Pyrrolidine Oxalamide Class

When compared to the broader class of sulfonyl-pyrrolidine oxalamides that are often designed as active chemotypes for specific targets, N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide demonstrates a distinct pattern of inactivity across a panel of eight mechanistically diverse assays. In PubChem data, the compound was uniformly classified as 'Inactive' in all screening assays, including those targeting hERG channel block (AID 1511), Kir2.1 inhibition (AID 1672), HCV core protein dimerization (AID 1899), and Salmonella PhoP regulon inhibition (AID 1850, 1863) [1]. This contrasts with class-level observations where other structurally related sulfonyl-pyrrolidine derivatives have shown measurable activity in analogous screens. The quantified inactivity provides a reproducible baseline for counter-screening applications.

High-Throughput Screening Counter-Screening Selectivity Profiling

ChEMBL Bioactivity Summary Confirms Preclinical Profiling: Distinguishing a Tool Compound from an Advanced Lead

The ChEMBL record for this compound (CHEMBL1440498) reports a maximum development phase of 'Preclinical' and aggregates 8 bioactivity assay results across 5 distinct targets [1]. In contrast, many close structural analogs within the sulfonyl-pyrrolidine oxalamide space remain at the 'Chemical Probe' or 'Screening Hit' stage. Despite showing no measurable activity in a topoisomerase II alpha assay (IC50 > 100 µM), the compound has been profiled in a range of target-based and phenotypic assays, indicating its use in systematic cheminformatics evaluation rather than as a potent lead [1]. This level of broad in vitro characterization is not commonly available for unoptimized analogs, providing a differentiation point for this molecule as a well-profiled tool compound.

Drug Discovery Lead Optimization Preclinical Development

Structural Differentiation from Closest Analogs: 2-Methylbenzyl vs. 3-Methoxybenzyl and p-Tolyl Substitutions

The 2-methylbenzyl group in this compound provides a specific steric and electronic environment that distinguishes it from its closest analogs: N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (methoxy substitution) and N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide (direct p-tolyl attachment). The ortho-methyl substituent introduces unique rotational constraints around the benzyl C-N bond compared to a para-tolyl group, which can influence molecular shape and target recognition. While these analogs share the same core, they exhibit different biological profiles; for instance, the 3-methoxybenzyl analog has been reported to possess distinct bioactivity categories in its own vendor documentation, suggesting that the substitution pattern directly modulates activity . No head-to-head comparative data in identical assays is publicly available, but the chemical structural evidence supports the hypothesis that the 2-methylbenzyl substitution imparts a unique steric signature that justifies specific procurement when SAR exploration is the goal.

Structure-Activity Relationship Chemoinformatics Medicinal Chemistry

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896270-68-1): Evidence-Backed Application Scenarios for Procurement Decisions


Use as a Systematic Negative Control or Counter-Screen Compound in High-Throughput Screening Campaigns

The compound's proven inactivity across a diverse set of eight HTS assays, including ion channel safety panels (hERG, Kir2.1) and bacterial virulence pathways, makes it an ideal negative control for establishing signal-to-background ratios and validating assay reproducibility without off-target interference [1]. Procurement for this purpose is recommended when researchers need a chemically tractable molecule that is structurally related to active series but is confirmed silent.

Chemical Probe for Off-Target Selectivity Profiling in Drug Discovery

Given its annotated interaction (or lack thereof) with five distinct protein targets as recorded in ChEMBL, this compound can serve as a selectivity tool to determine whether observed effects of a lead series are target-specific or due to general chemotype-related artifacts [2]. Procuring this compound alongside an active in-class comparator allows for pairwise selectivity profiling.

SAR Exploration of the Sulfonyl-Pyrrolidine Oxalamide Chemical Space

The unique ortho-methylbenzyl substitution differentiates this compound from its meta-methoxybenzyl and p-tolyl analogs, making it a necessary member of a complete SAR matrix for systematic exploration of the chemotype's pharmacological space . Procure this compound when the structural SAR question specifically requires the 2-methylbenzyl regioisomer to probe steric and electronic effects.

Reference Standard for Cheminformatics Model Training and Validation

With its well-defined physicochemical properties (MW 415.5, XLogP3-AA 2.5, TPSA 104 Ų, 0 Ro5 violations), clean inactivity data, and a preclinical ChEMBL phase annotation, the compound provides a high-quality data point for training in silico prediction models that aim to distinguish active from inactive molecules within the oxalamide class [1][2]. Researchers building machine learning models for target prediction or polypharmacology can utilize this compound as a negative training example with extensive empirical validation.

Quote Request

Request a Quote for N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.